molecular formula C18H22Cl2N2O3S2 B2647196 Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329860-53-8

Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2647196
CAS RN: 1329860-53-8
M. Wt: 449.41
InChI Key: SECPREGNEHHTSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamido group, a thiophene ring, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamido group could participate in condensation reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate explores novel molecules as potential anti-inflammatory agents. This research is part of a broader program targeting the synthesis of structurally related molecules with potential therapeutic applications (Moloney, 2001).

  • Research on nucleophilic replacement reactions of sulphonates provides insights into the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and other molecules, demonstrating the versatility of these reactions in synthesizing complex derivatives (Hill & Hough, 1968).

  • A study on Pyridine derivatives as insecticides outlines the synthesis and toxicity of some pyridine derivatives against the cowpea aphid, showcasing the potential of pyridine-based compounds in agricultural applications (Bakhite et al., 2014).

Potential Applications

  • Zwitterionic salts as mild organocatalysts for transesterification highlight the utility of certain salts in catalyzing chemical reactions, suggesting their broader applicability in synthetic chemistry and possibly related to the functionality of similar complex molecules (Ishihara et al., 2008).

  • The synthesis of Positional Isomer of Clopidogrel Hydrogen Sulfate involves complex chemical reactions, indicating the intricate pathways possible for modifying and potentially improving pharmacologically active compounds (Jiang et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been studied for their ability to bind to various proteins and receptors .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

methyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2.ClH/c1-10(2)21-7-6-12-13(9-21)26-17(16(12)18(23)24-3)20-15(22)8-11-4-5-14(19)25-11;/h4-5,10H,6-9H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPREGNEHHTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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